2-bromo-4-chloro-3-methylquinoline
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Overview
Description
2-bromo-4-chloro-3-methylquinoline is a type of quinoline, which is a nitrogen-containing bicyclic compound . Quinolines are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry .
Synthesis Analysis
Quinoline and its derivatives are synthesized through various methods. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular formula of this compound is C10H7BrClN . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
Quinoline exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions . Various synthesis protocols have been reported for the construction of this scaffold .Mechanism of Action
Target of Action
2-Bromo-4-chloro-3-methylquinoline is a derivative of quinoline, a heterocyclic compound that has been widely used in medicinal chemistry Quinoline derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels, which play crucial roles in various biochemical processes .
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity, modulating receptor function, or disrupting membrane integrity . The specific interactions depend on the structure of the quinoline derivative and the nature of its target.
Biochemical Pathways
Quinoline derivatives are known to affect a variety of biochemical pathways, depending on their specific targets . For instance, some quinoline derivatives can inhibit enzymes involved in DNA replication, thereby affecting cell proliferation .
Result of Action
The effects of quinoline derivatives can range from inhibiting cell proliferation to inducing cell death, depending on their specific targets and mode of action .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For instance, the Suzuki–Miyaura cross-coupling reaction, a common method for synthesizing quinoline derivatives, is known to be environmentally benign and tolerant to various functional groups .
Safety and Hazards
Future Directions
Quinoline motifs are being extensively studied for their various applications in medicinal and industrial chemistry . There are societal expectations that synthetic and medicinal chemists should produce greener and more sustainable chemical processes . Therefore, future research may focus on developing traditional and green synthetic approaches of quinoline and its analogs .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-bromo-4-chloro-3-methylquinoline involves the bromination and chlorination of 3-methylquinoline.", "Starting Materials": [ "3-methylquinoline", "bromine", "chlorine", "acetic acid", "sodium acetate", "sulfuric acid", "water" ], "Reaction": [ "Step 1: Dissolve 3-methylquinoline in acetic acid and add bromine dropwise with stirring. Maintain the temperature at 0-5°C. After the addition is complete, stir the mixture for an additional 30 minutes.", "Step 2: Add sodium acetate to the mixture and stir for 10 minutes.", "Step 3: Filter the mixture and wash the solid with water.", "Step 4: Dissolve the solid in sulfuric acid and add chlorine gas with stirring. Maintain the temperature at 0-5°C. After the addition is complete, stir the mixture for an additional 30 minutes.", "Step 5: Add water to the mixture and stir for 10 minutes.", "Step 6: Filter the mixture and wash the solid with water.", "Step 7: Recrystallize the solid from a suitable solvent to obtain 2-bromo-4-chloro-3-methylquinoline." ] } | |
CAS No. |
1379615-55-0 |
Molecular Formula |
C10H7BrClN |
Molecular Weight |
256.5 |
Purity |
95 |
Origin of Product |
United States |
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